(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Properties
IUPAC Name |
(Z)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O.ClH/c1-19-7-10-21(11-8-19)27-14-13-24-23(27)26-17-15-25(16-18-26)22(28)12-9-20-5-3-2-4-6-20;/h2-14H,15-18H2,1H3;1H/b12-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOSHZLNLWUJN-MWMYENNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves a multi-step process:
Preparation of Starting Materials: : The synthesis begins with the preparation of the intermediate compounds, such as 1-(p-tolyl)-1H-imidazole and 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine.
Coupling Reactions: : These intermediates are then coupled with (Z)-3-phenylprop-2-en-1-one under specific reaction conditions, usually involving catalysts and solvents such as ethanol or acetonitrile.
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is scaled up through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to facilitate the efficient production of this compound.
Chemical Reactions Analysis
Imidazole-Piperazine Core
The 1-(p-tolyl)-1H-imidazol-2-yl piperazine fragment likely originates from:
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Step 1 : Cyclization of o-phenylenediamine derivatives with glycolic acid under acidic conditions to form 1H-benzimidazole intermediates (e.g., (1a) in ).
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Step 2 : Alkylation of benzimidazole with substituted benzyl bromides (e.g., 2a , 2b ) via K₂CO₃-mediated nucleophilic substitution (yields: 47–88%) .
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Step 3 : Oxidation of primary alcohols (e.g., (1a) ) to aldehydes using Dess–Martin reagent (yields: 56–78%) .
Chalcone Moiety
The (Z)-3-phenylprop-2-en-1-one group is typically synthesized via:
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Claisen-Schmidt condensation : Reaction of acetophenone derivatives with aromatic aldehydes under acidic or basic conditions (e.g., Knoevenagel condensation in ethanol with piperidine catalyst) .
Final Assembly
The coupling of fragments proceeds through:
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Acylation : Reaction of the piperazine-imidazole intermediate with cinnamoyl chloride derivatives (e.g., using triethylamine in toluene under reflux) to form the α,β-unsaturated ketone linkage (yields: 70–86%) .
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Stereoselective control : (Z)-configuration stabilization via π–π stacking or hydrogen bonding during crystallization .
Hydrochloride Salt Formation
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Protonation : Treatment of the free base with HCl gas or concentrated HCl in ethanol/diethyl ether to yield the hydrochloride salt .
Key Reaction Data
Reactivity and Stability
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Hydrolysis susceptibility : The enone system may undergo Michael addition or retro-aldol reactions under strongly basic conditions .
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Photostability : The conjugated system is prone to [2+2] cycloaddition under UV light, necessitating storage in amber vials .
Biological Implications
While pharmacological data for this specific compound are unavailable, structurally related hybrids exhibit:
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Antimicrobial activity : MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .
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Topoisomerase II inhibition : IC₅₀ values <10 μM in benzimidazole-chalcone hybrids .
Analytical Characterization
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¹H NMR : Expected signals at δ 8.2–8.5 (imidazole-H), δ 7.3–7.6 (chalcone aromatic-H), δ 3.5–4.0 (piperazine-CH₂) .
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HPLC purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
This synthesis leverages modular approaches from benzimidazole and piperazine chemistry, with critical control over stereochemistry and salt formation to optimize stability and bioavailability. Further studies are required to elucidate the compound’s specific reactivity profile and biological targets.
Scientific Research Applications
Biological Applications
1. Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating bacterial infections .
2. Anticancer Properties
The compound's structure suggests potential anticancer applications due to the presence of the imidazole moiety, which has been associated with inhibiting tubulin polymerization. Studies on related compounds have demonstrated their ability to target cancer cells by disrupting microtubule dynamics, which is crucial for cell division . The design of novel derivatives based on this scaffold could lead to the development of effective anticancer agents.
3. Neurological Disorders
Imidazole derivatives have been implicated in the treatment of neurological disorders. Research has shown that certain compounds can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurological diseases and cancer. This inhibition leads to decreased ceramide levels, which may mitigate neurodegenerative processes . Thus, (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride could be explored further for its neuroprotective effects.
Synthetic Methodologies
The synthesis of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthesis often includes:
- Formation of the Imidazole Ring: This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Piperazine Integration: The piperazine moiety can be introduced through nucleophilic substitution or coupling reactions with activated halides.
Case Studies
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of imidazole derivatives, a compound structurally related to (Z)-3-phenyl... exhibited significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 12 µg/mL to 25 µg/mL .
Case Study 2: Anticancer Activity
A series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One particular derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The compound's mechanism of action involves several molecular targets and pathways:
Receptor Binding: : Binds to specific receptors, modulating their activity.
Enzyme Inhibition: : Inhibits enzymes by binding to their active sites, altering biochemical pathways.
Signal Transduction: : Influences cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride exhibits unique characteristics:
Higher Potency: : Demonstrates higher potency in enzyme inhibition.
Selective Binding: : Exhibits more selective binding to specific receptors.
Distinct Mechanism: : Engages different molecular pathways compared to analogs.
List of Similar Compounds
(Z)-3-phenyl-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
(Z)-3-phenyl-1-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
(Z)-3-phenyl-1-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
By exploring these facets of the compound, we gain a comprehensive understanding of its properties, synthesis, and applications. This makes (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride a fascinating subject for both research and practical applications in various scientific fields.
Biological Activity
(Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which incorporates a phenyl group, a p-tolyl moiety, and an imidazole ring, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data from various studies.
- Molecular Formula : CHClNO
- Molecular Weight : 408.9 g/mol
- CAS Number : 1185244-46-5
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride. The compound was tested against various bacterial strains, showing significant antibacterial and antifungal activities. In particular, it demonstrated potency comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, with IC values suggesting effective cytotoxicity. For instance, one study reported IC values of 25.8 µM for MCF-7 cells, indicating significant potential for further development as an anticancer agent .
| Cell Line | IC Value (µM) |
|---|---|
| MDA-MB-231 | 30 |
| MCF-7 | 25.8 |
The biological activity of (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is thought to involve multiple mechanisms:
Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular processes, which can lead to apoptosis in cancer cells. Its interaction with topoisomerase II has been highlighted as a key mechanism contributing to its anticancer effects .
Protein Interaction : The compound is also utilized in protein-ligand interaction studies, providing insights into its binding affinity and specificity towards certain biological targets .
Case Studies
Several case studies have illustrated the efficacy of this compound in biological systems:
- Antibacterial Efficacy : A study assessed the antimicrobial activity of related imidazole derivatives and found that compounds similar to (Z)-3-phenyl... exhibited substantial antibacterial properties against resistant strains of bacteria .
- Cancer Cell Proliferation : Research on benzimidazole derivatives demonstrated that modifications similar to those in (Z)-3-phenyl... could enhance anticancer activity through improved cellular uptake and metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride?
Answer:
The synthesis typically involves multi-step reactions:
Piperazine-Imidazole Core Formation : React 1-(p-tolyl)-1H-imidazole with piperazine under nucleophilic substitution conditions (e.g., DMF, 80°C, 12h) to introduce the piperazine moiety .
Propenone Linker Installation : Use a Claisen-Schmidt condensation between a ketone (e.g., 3-phenylpropenone) and the piperazine-imidazole intermediate. Control the (Z)-stereochemistry via slow addition of base (e.g., NaOH) at 0–5°C to minimize isomerization .
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile to ensure purity .
Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers confirm the stereochemical (Z)-configuration of the propenone moiety?
Answer:
Methodological Approach :
- NMR Analysis : The (Z)-configuration is confirmed by observing a vicinal coupling constant () of 10–12 Hz between the α and β protons of the propenone group in H NMR, characteristic of cis geometry .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: methanol/water 9:1) and refine the structure using SHELXL .
Example Data :
| Parameter | (Z)-Isomer Observation |
|---|---|
| (Hz) | 10.5–11.5 |
| C=C Bond Length | ~1.34 Å (X-ray) |
Advanced: How can conflicting solubility data in biological assays be resolved for this compound?
Answer:
Root Cause Analysis :
- Salt Form Variability : Hydrochloride salts may exhibit pH-dependent solubility. Test solubility in buffers (pH 1–7.4) to identify optimal conditions .
- Aggregation Issues : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions. Add co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to improve dispersion .
Mitigation Strategy :
Standardize Solvent Systems : Pre-dissolve the compound in DMSO and dilute in assay buffer to maintain consistency.
Validate Bioactivity : Compare dose-response curves across solvent conditions to rule out artifactual inhibition/activation .
Advanced: What computational methods are suitable for predicting target interactions of this compound?
Answer:
Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., histamine H1/H4 or serotonin receptors) based on piperazine-imidazole pharmacophores .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and hydrophobic interactions with the p-tolyl group .
Validation : Cross-reference with experimental SAR data from analogs (e.g., substitution effects on the phenyl ring) .
Basic: What analytical techniques are critical for assessing purity?
Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity >98% is indicated by a single peak at 254 nm .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- LC-MS : Detect impurities via [M+H] ions; absence of secondary peaks confirms purity .
Advanced: How can reaction yields be optimized during imidazole-piperazine coupling?
Answer:
Process Optimization :
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (improves C–N bond formation efficiency) .
- Microwave Assistance : Reduce reaction time from 12h to 2h at 120°C (yield increases from 60% to 85%) .
Troubleshooting : - Byproduct Formation : Add molecular sieves (3Å) to absorb water, minimizing hydrolysis of the imidazole intermediate .
Advanced: How does stereochemistry impact biological activity in analogs of this compound?
Answer:
Case Study :
- (E)-Isomer Comparison : The (E)-isomer of a related propenone-piperazine analog showed 10-fold lower binding affinity to H1 receptors due to steric clashes with Tyr431 .
Experimental Design :
Synthesize both (Z) and (E) isomers via controlled condensation (base: KOH vs. NaH).
Test in receptor-binding assays (IC) and correlate with docking poses .
Basic: What stability tests are recommended for long-term storage?
Answer:
Protocol :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typical range: 180–200°C) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolyzed imidazole) .
Storage Guidelines : Keep in amber vials at –20°C under argon to prevent oxidation and moisture uptake.
Advanced: How can researchers address low reproducibility in cytotoxicity assays?
Answer:
Critical Factors :
- Cell Line Variability : Use authenticated cell lines (e.g., HEK293 vs. HeLa) and standardize passage numbers .
- Compound Handling : Avoid freeze-thaw cycles; prepare fresh stock solutions for each assay.
Data Normalization : Include a positive control (e.g., doxorubicin) and normalize viability to untreated cells ± SEM .
Advanced: What strategies validate the hydrochloride salt’s role in bioavailability?
Answer:
Comparative Studies :
Solubility vs. Free Base : Measure equilibrium solubility in PBS (pH 7.4). Hydrochloride salts typically show 5–10x higher solubility .
Pharmacokinetics (PK) : Administer equimolar doses (salt vs. free base) in rodent models; analyze plasma concentrations via LC-MS/MS. Salt forms often enhance C by 2–3x .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
